Phenol, 5-[(cyclopropylmethyl)propylamino]-2-nitro-

Catalog No.
S14420640
CAS No.
821776-73-2
M.F
C13H18N2O3
M. Wt
250.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenol, 5-[(cyclopropylmethyl)propylamino]-2-nitro...

CAS Number

821776-73-2

Product Name

Phenol, 5-[(cyclopropylmethyl)propylamino]-2-nitro-

IUPAC Name

5-[cyclopropylmethyl(propyl)amino]-2-nitrophenol

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

InChI

InChI=1S/C13H18N2O3/c1-2-7-14(9-10-3-4-10)11-5-6-12(15(17)18)13(16)8-11/h5-6,8,10,16H,2-4,7,9H2,1H3

InChI Key

LHYKVTHMHVRUCU-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC1CC1)C2=CC(=C(C=C2)[N+](=O)[O-])O

Phenol, 5-[(cyclopropylmethyl)propylamino]-2-nitro- is a synthetic organic compound characterized by a nitrophenol structure with a cyclopropylmethyl and propylamino substituent. This compound features a phenolic hydroxyl group, which contributes to its reactivity and potential biological activity. The presence of the nitro group at the 2-position of the phenolic ring enhances its electrophilic properties, making it an interesting candidate for various

The chemical reactivity of Phenol, 5-[(cyclopropylmethyl)propylamino]-2-nitro- can be attributed to the functional groups present in its structure. Key reactions include:

  • Nucleophilic Substitution: The nitro group can undergo nucleophilic aromatic substitution, allowing for further functionalization at the aromatic ring.
  • Esterification: The phenolic hydroxyl group can react with carboxylic acids or acid chlorides to form esters.
  • Reduction: The nitro group can be reduced to an amine under suitable conditions, altering the compound's biological activity.

Phenol derivatives often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. Specifically, compounds similar to Phenol, 5-[(cyclopropylmethyl)propylamino]-2-nitro- have been explored for their potential as:

  • Antidepressants: Some studies suggest that similar compounds may influence neurotransmitter systems.
  • Antitumor Agents: Research indicates potential cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Agents: The phenolic structure may contribute to the inhibition of inflammatory pathways.

The synthesis of Phenol, 5-[(cyclopropylmethyl)propylamino]-2-nitro- can be achieved through several methods:

  • Nitration of Phenol Derivatives: Starting with a substituted phenol, nitration using nitric acid can introduce the nitro group at the desired position.
  • Amine Substitution: Cyclopropylmethyl and propylamino groups can be introduced via alkylation reactions with suitable halides or via reductive amination processes.
  • Multi-step Synthesis: A combination of functional group transformations may be employed to obtain the final product from simpler precursors.

Phenol, 5-[(cyclopropylmethyl)propylamino]-2-nitro- has potential applications in various fields:

  • Pharmaceuticals: As a lead compound in drug development for neuropharmacological disorders or as an anti-cancer agent.
  • Chemical Intermediates: In organic synthesis for the production of more complex molecules.
  • Material Science: Potential use in creating polymers or resins due to its reactive phenolic structure.

Studies on the interactions of Phenol, 5-[(cyclopropylmethyl)propylamino]-2-nitro- with biological targets are crucial for understanding its pharmacodynamics:

  • Receptor Binding Studies: Investigating how this compound interacts with specific receptors in the brain could elucidate its potential as a therapeutic agent.
  • Enzyme Inhibition Studies: Assessing its ability to inhibit enzymes involved in metabolic pathways may reveal its role in pharmacological effects.

Several compounds share structural similarities with Phenol, 5-[(cyclopropylmethyl)propylamino]-2-nitro-, each possessing unique properties:

Compound NameStructure FeaturesBiological Activity
Betaxololβ-blocker with a phenolic structureAntihypertensive and antiarrhythmic
Metoprololβ-blocker with aromatic amineAntihypertensive and antianginal
PropranololNon-selective β-blockerAnxiety reduction and migraine prevention
FlurbiprofenNon-steroidal anti-inflammatory drugAnti-inflammatory and analgesic

These compounds highlight the diversity within this class of chemicals while emphasizing the unique features of Phenol, 5-[(cyclopropylmethyl)propylamino]-2-nitro-, particularly its specific substituents that may confer distinct biological activities.

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

250.13174244 g/mol

Monoisotopic Mass

250.13174244 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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